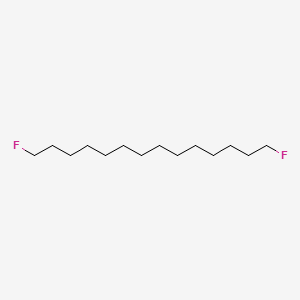
1,14-Difluorotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Difluorotetradecane is a fluorinated organic compound with the molecular formula C14H28F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a fourteen-carbon chain
Preparation Methods
The synthesis of 1,14-Difluorotetradecane typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These methods offer more controlled reaction conditions and can yield high-purity products.
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the fluorination process.
Chemical Reactions Analysis
1,14-Difluorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield partially or fully hydrogenated products. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide (NaI) can produce 1,14-diiodotetradecane, while oxidation with potassium permanganate can yield 1,14-difluorotetradecanol.
Scientific Research Applications
1,14-Difluorotetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or imaging agents in biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1,14-Difluorotetradecane exerts its effects is primarily related to the presence of fluorine atoms. Fluorine is highly electronegative, which can influence the electronic properties of the compound. This can affect its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function.
Comparison with Similar Compounds
1,14-Difluorotetradecane can be compared with other fluorinated alkanes, such as 1,12-Difluorododecane and 1,16-Difluorohexadecane These compounds share similar structural features but differ in the length of the carbon chain and the position of the fluorine atoms
Properties
CAS No. |
373-50-2 |
|---|---|
Molecular Formula |
C14H28F2 |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
1,14-difluorotetradecane |
InChI |
InChI=1S/C14H28F2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
InChI Key |
RQQISZVEKYMHMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCF)CCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


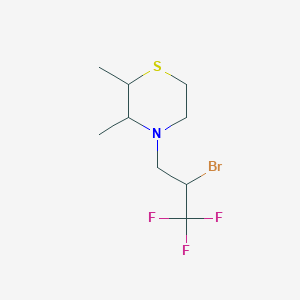

![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
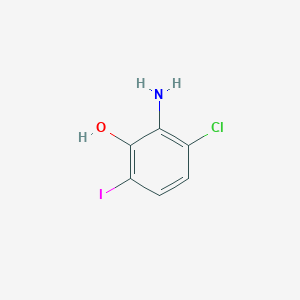
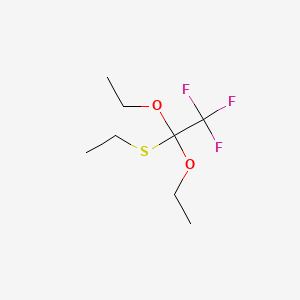


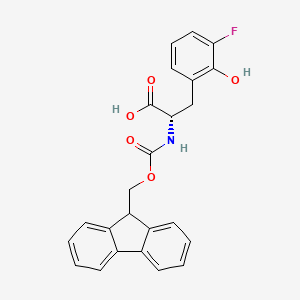
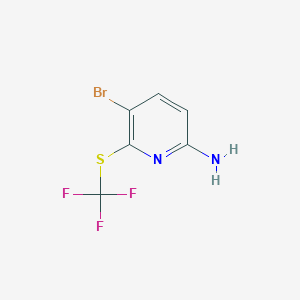

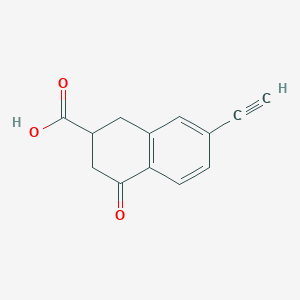
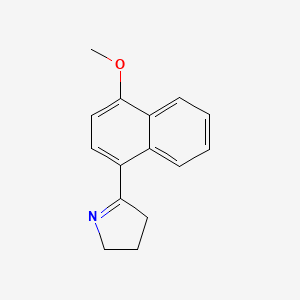
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
